An In-Depth Technical Guide to 5-Methylchrysene and its Metabolite, 5-Methylchrysene-1,2-dione
An In-Depth Technical Guide to 5-Methylchrysene and its Metabolite, 5-Methylchrysene-1,2-dione
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-methylchrysene, a potent polycyclic aromatic hydrocarbon (PAH), and its significant metabolite, 5-methylchrysene-1,2-dione. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis, and drug metabolism studies.
Introduction to 5-Methylchrysene: A Potent Carcinogen
5-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant scientific interest due to its pronounced carcinogenic and mutagenic properties.[1][2] It is a product of incomplete combustion of organic materials and is found in tobacco smoke, gasoline exhaust, and as a component of coal tar.[3] Structurally, it is a chrysene molecule with a methyl group at the 5-position.[4] This seemingly simple alkyl substitution has a profound impact on its biological activity, rendering it one of the more potent carcinogens among the methylated PAHs.[1] The carcinogenicity of 5-methylchrysene is not inherent to the parent molecule but is a consequence of its metabolic activation to reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.[5][6]
Physicochemical Properties of 5-Methylchrysene
A thorough understanding of the physicochemical properties of 5-methylchrysene is fundamental to its handling, experimental design, and interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 3697-24-3 | [1][4][7][8] |
| Molecular Formula | C₁₉H₁₄ | [3][7][8][9][10] |
| Molecular Weight | 242.31 g/mol | [3][8][9][10][11] |
| Appearance | Purple crystals | [3][7] |
| Melting Point | 117.5 °C (243.5 °F) | [3] |
| Solubility | Insoluble in water (0.062 mg/L at 27 °C); Soluble in acetone, chloroform, and methanol. | [3][4][8] |
| Vapor Pressure | 2.5 x 10⁻⁷ mmHg | [3] |
Metabolic Activation: The Path to Carcinogenicity
The toxicity of 5-methylchrysene is intrinsically linked to its metabolic activation by cytochrome P450 (CYP) enzymes.[6][12] The primary pathway involves the formation of dihydrodiols, which are further epoxidized to highly reactive diol epoxides.[5][12] A key metabolite in this cascade is 5-methylchrysene-1,2-dione.
The metabolic activation of 5-methylchrysene is a multi-step process. The parent compound is first oxidized by CYP enzymes, primarily CYP1A1 and CYP1B1, to form various dihydrodiols.[5][6] Among these, 1,2-dihydro-1,2-dihydroxy-5-methylchrysene is a major proximate carcinogen.[2][13][14] This dihydrodiol can then be further metabolized to a highly reactive bay-region diol epoxide, which is considered the ultimate carcinogen.
The formation of 5-methylchrysene-1,2-dione represents an alternative metabolic pathway. This ortho-quinone can be formed through the oxidation of 1-hydroxy-5-methylchrysene.[15] The identification of 5-methylchrysene-1,2-dione in human hepatoma (HepG2) cells provides strong evidence for this metabolic route in human systems.[16][17] Ortho-quinones are known to be redox-active molecules that can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Caption: Metabolic activation of 5-Methylchrysene leading to cellular damage.
Synthesis of 5-Methylchrysene-1,2-dione
While 5-methylchrysene-1,2-dione is a metabolite, its chemical synthesis is crucial for toxicological studies and for use as an analytical standard. The synthesis of related chrysene-1,2-diones has been described and typically involves the oxidation of the corresponding phenol.[18] For instance, the oxidation of 1-hydroxy-6-methylchrysene with Fremy's salt yields 6-methylchrysene-1,2-dione.[18] A similar approach can be envisioned for the synthesis of 5-methylchrysene-1,2-dione from 1-hydroxy-5-methylchrysene.[15]
Caption: General workflow for the synthesis of 5-Methylchrysene-1,2-dione.
Toxicological Profile and Biological Effects
5-Methylchrysene is a potent carcinogen, and this activity is attributed to its metabolic activation.[1] Studies have shown that 5-methylchrysene induces a high incidence of skin tumors in mice.[1] The parent compound and its metabolite, 5-methylchrysene-1,2-dihydrodiol, exhibit cytotoxicity and mutagenicity in cell-based assays.[5][6] The mutagenicity of 5-methylchrysene is dependent on its metabolic activation by CYP enzymes.[6]
The formation of DNA adducts by the reactive diol epoxide of 5-methylchrysene is a critical event in its mechanism of carcinogenesis. These adducts can lead to mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, ultimately resulting in uncontrolled cell growth and tumor formation.
Experimental Protocols
In Vitro Metabolism of 5-Methylchrysene using Liver Microsomes
This protocol describes a general procedure for studying the metabolism of 5-methylchrysene using rat liver microsomes.
Materials:
-
5-Methylchrysene
-
Rat liver microsomes (from Aroclor-treated rats)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
High-performance liquid chromatography (HPLC) system with UV and fluorescence detectors
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of 5-methylchrysene in a suitable solvent (e.g., DMSO).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).
-
Extract the metabolites by vortexing and centrifugation.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
-
Analyze the metabolites by reverse-phase HPLC, comparing the retention times and spectral properties to authentic standards.[13]
Mutagenicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Test compound (5-methylchrysene)
-
S9 fraction (from Aroclor-induced rat liver) for metabolic activation
-
Cofactors for the S9 mix (e.g., NADP+, glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Prepare the S9 mix containing the S9 fraction and cofactors.
-
In a test tube, add the Salmonella tester strain, the test compound at various concentrations, and the S9 mix (for assays with metabolic activation).
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Add top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ revertants).
-
A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
Conclusion
5-Methylchrysene is a potent environmental carcinogen whose biological activity is dictated by its metabolic activation to reactive intermediates. Among these, 5-methylchrysene-1,2-dione is a significant metabolite formed through an alternative pathway to the well-established diol epoxide route. Understanding the chemical properties, metabolic pathways, and toxicological effects of both the parent compound and its metabolites is crucial for assessing the risk posed by this class of compounds and for developing strategies for the prevention and treatment of PAH-induced cancers.
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